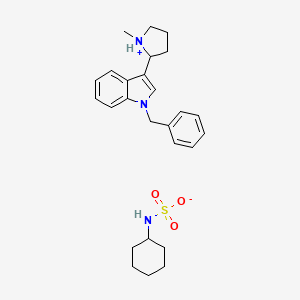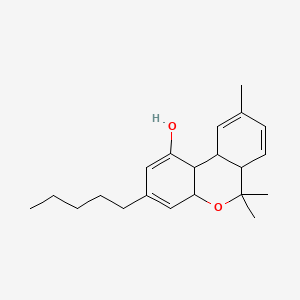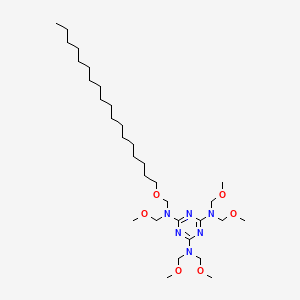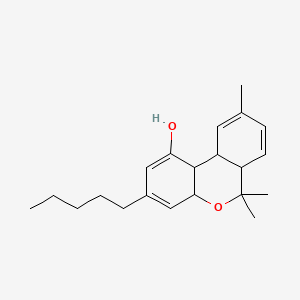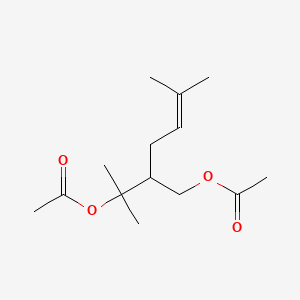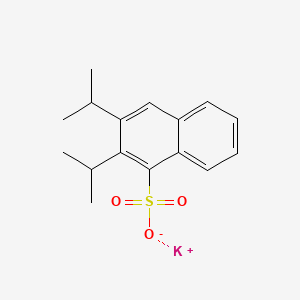
Potassium diisopropylnaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium diisopropylnaphthalenesulphonate is a chemical compound known for its surfactant and hydrotropic properties. It is widely used in various industrial applications due to its ability to enhance the solubility of other compounds and modify the viscosity of formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium diisopropylnaphthalenesulphonate typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where diisopropylnaphthalene is sulfonated using sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium diisopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to diisopropylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, reduced hydrocarbons, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Potassium diisopropylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations.
Biology: It aids in the solubilization of biological molecules for research purposes.
Medicine: It is explored for its potential in drug delivery systems due to its surfactant properties.
Wirkmechanismus
The mechanism of action of potassium diisopropylnaphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. It enhances the solubility of hydrophobic compounds by forming micelles, which encapsulate the hydrophobic molecules and allow them to disperse in aqueous solutions. This property is particularly useful in various industrial and research applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium diisopropylnaphthalenesulphonate
- Amaranth dye
- Amido black
- Congo red
- Suramin
- Trypan blue
Uniqueness: Potassium diisopropylnaphthalenesulphonate is unique due to its dual functionality as a surfactant and hydrotrope. It maintains surface activity in various conditions, including hard water and extreme pH levels, making it more versatile compared to other similar compounds .
Eigenschaften
CAS-Nummer |
28351-20-4 |
|---|---|
Molekularformel |
C16H19KO3S |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
potassium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.K/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
MEMPYGRMTOKWFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)


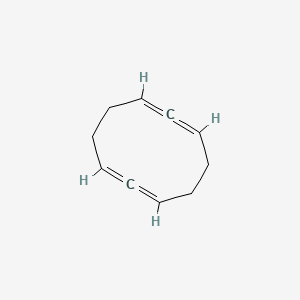
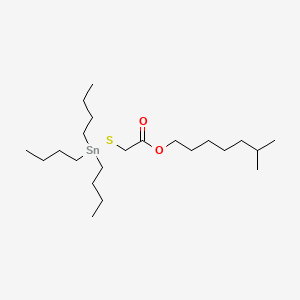
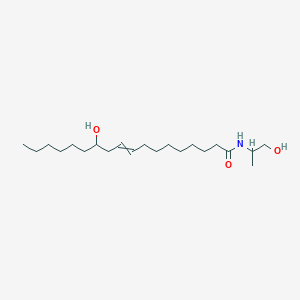
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
